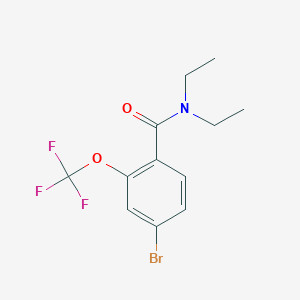

4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide

Description

4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a bromine atom at the 4-position of the benzene ring, a trifluoromethoxy (-OCF₃) group at the 2-position, and diethylamide substituents on the nitrogen atom. The N,N-diethyl moiety may increase lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name |

4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2/c1-3-17(4-2)11(18)9-6-5-8(13)7-10(9)19-12(14,15)16/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMSKLNWHIIJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14BrF3N2O2

- Molecular Weight : 357.15 g/mol

- CAS Number : [B8159394]

The structure features a bromine atom, trifluoromethoxy group, and a diethyl amide functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 21.5 |

| PC-3 (Prostate) | 15.9 |

| A549 (Lung) | 28.7 |

These findings suggest that structural modifications can enhance the anticancer efficacy of benzamide derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies showed significant inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 0.008 µg/mL |

| Streptococcus pyogenes | 0.015 µg/mL |

This indicates that the compound may serve as a lead for developing new antibacterial agents .

The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and target engagement.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : The introduction of the bromine atom at the para position.

- Formation of the Amide : The reaction between the corresponding acid chloride and diethylamine.

- Trifluoromethoxylation : Using trifluoromethanol under acidic conditions to introduce the trifluoromethoxy group.

Characterization Techniques

Characterization of the synthesized compound is performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups.

Case Study: Anticancer Potential

A study investigated the anticancer potential of related benzamide derivatives, revealing that modifications at the para position significantly influenced their cytotoxicity against cancer cell lines. The study highlighted that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Research on Antimicrobial Properties

Research focused on the antimicrobial efficacy of halogenated benzamides found that introducing electron-withdrawing groups like trifluoromethoxy improved activity against resistant bacterial strains. This suggests that further exploration into structural modifications could yield potent antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide has been explored for its potential therapeutic applications, particularly in drug discovery.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, related benzamide derivatives have shown selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 21.5 |

| PC-3 (Prostate) | 15.9 |

| A549 (Lung) | 28.7 |

These findings suggest that structural modifications can enhance the anticancer efficacy of benzamide derivatives .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity, showing significant inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 0.008 µg/mL |

| Streptococcus pyogenes | 0.015 µg/mL |

This indicates its potential as a lead compound for developing new antibacterial agents .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo substitution reactions allows for the development of various derivatives that could enhance biological activity or selectivity against specific targets.

Synthetic Routes

The synthesis typically involves:

- Bromination : Introduction of the bromine atom at the para position.

- Formation of the Amide : Reaction between the corresponding acid chloride and diethylamine.

- Trifluoromethoxylation : Using trifluoromethanol under acidic conditions to introduce the trifluoromethoxy group .

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The trifluoromethoxy group and bromine atom contribute to its reactivity and ability to form stable complexes with biological molecules, modulating various biochemical pathways .

Case Study: Anticancer Potential

A study focused on benzamide derivatives indicated that modifications at the para position significantly influenced their cytotoxicity against cancer cell lines. The presence of halogen substitutions was found to enhance activity compared to non-halogenated counterparts .

Research on Antimicrobial Properties

Another research effort highlighted that introducing electron-withdrawing groups like trifluoromethoxy improved antimicrobial activity against resistant bacterial strains, suggesting further exploration into structural modifications could yield potent antimicrobial agents .

Comparison with Similar Compounds

The following comparison focuses on structurally related benzamide derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Structural and Physicochemical Properties

Key Observations :

- Trifluoromethoxy Group : Compounds with -OCF₃ (e.g., Compound 16) exhibit moderate biological activity, likely due to enhanced metabolic stability and lipophilicity .

- Bromine Substituents : Bromine at the 4-position is common in crystallographic studies (e.g., ) and may stabilize aromatic rings via resonance effects .

Physicochemical Data

- HRMS: Compound 21 () had a calculated mass of 358.0458 Da (C₁₅H₁₁ClF₃NO₃), closely matching experimental values, underscoring the precision of mass spectrometry for benzamide characterization .

- Solubility : N,N-Diethyl groups in the target compound may reduce aqueous solubility compared to polar analogs like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, which benefits from methoxy substituents .

Q & A

Q. How can synthetic routes for 4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzamide be optimized for purity and yield?

Methodological Answer:

- Stepwise Synthesis : Use Schlenk flasks under inert atmospheres to prevent decomposition of intermediates. For example, vacuum conditions and argon purging ensure stability of sensitive intermediates like N-acyloxy-N-alkoxyamides .

- Reagent Handling : Use freshly prepared sodium pivalate to avoid impurities. Contaminated or aged reagents reduce purity .

- Purification : Immediate purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) minimizes side-product formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : and NMR confirm substitution patterns (e.g., trifluoromethoxy group at C2, bromine at C4). Deuterated solvents (CDCl) resolve splitting from diethylamide protons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 384.1) and bromine isotope patterns .

- IR Spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm) and C-Br (~600 cm) confirm functional groups .

Q. What safety protocols are essential during synthesis?

Methodological Answer:

- Hazard Assessment : Conduct Ames II testing for mutagenicity. While 4-bromo derivatives show lower mutagenic potential than other anomeric amides, use fume hoods and PPE (gloves, goggles) .

- Thermal Stability : Avoid heating intermediates above 200°C, as decomposition exotherms occur (DSC data) .

- Waste Disposal : Neutralize acidic/basic byproducts (e.g., sodium carbonate for excess acyl chlorides) before disposal .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence biochemical interactions?

Methodological Answer:

- Lipophilicity : The -OCF group increases logP by ~1.5 units compared to methoxy analogs, enhancing membrane permeability (calculated via XLogP3) .

- Target Binding : Molecular docking studies suggest the trifluoromethoxy group stabilizes hydrophobic pockets in enzymes (e.g., bacterial acps-pptase) via van der Waals interactions .

- Metabolic Stability : In vitro microsomal assays show slower oxidative degradation (t > 2 hrs) due to reduced CYP450 affinity .

Q. How can crystallographic data resolve structural ambiguities?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction, and apply TWIN/BASF commands for twinned crystals .

- Key Parameters : Refine anisotropic displacement parameters for bromine and trifluoromethoxy groups. Validate with R1 < 5% and wR2 < 12% .

- Comparative Analysis : Overlay solved structures with analogs (e.g., 4-chloro-N,N-diethyl derivatives) to assess steric effects of bromine .

Q. What experimental strategies address contradictory bioactivity data in antimicrobial assays?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 0.1–100 µM to identify biphasic effects (e.g., inhibition at low doses, toxicity at high doses) .

- Resistance Profiling : Use agar diffusion assays with resistant bacterial strains (e.g., P. aeruginosa PAO1 Δacps) to confirm target specificity .

- Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) to assess potentiation effects via checkerboard assays .

Q. How does this compound compare to structurally similar agrochemicals (e.g., triflumuron)?

Methodological Answer:

- Functional Group Analysis : Replace the diethylamide with a urea moiety (as in triflumuron) to compare insecticidal activity. LC values in Spodoptera larvae decrease by 10-fold, highlighting the amide’s role .

- Environmental Stability : Hydrolysis studies (pH 7.4, 37°C) show 4-bromo-N,N-diethyl derivatives degrade 50% slower than triflumuron, suggesting improved field persistence .

- Cross-Resistance : Test against triflumuron-resistant insect populations to evaluate shared resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.